butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the condensation of (1,3-dimethyl-1H-pyrazol-4-yl)methanol with butylamine. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the pyrazole moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The compound can also interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-4-yl)methanol: A precursor in the synthesis of butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine.
Butylamine: Another precursor used in the synthesis.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar structural features and applications.
Uniqueness
This compound stands out due to its unique combination of the butyl group and the 1,3-dimethyl-1H-pyrazol-4-yl moietyThe presence of the butyl group increases the compound’s lipophilicity, which can improve its interaction with biological membranes and enhance its bioavailability .
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-4-5-6-11-7-10-8-13(3)12-9(10)2/h8,11H,4-7H2,1-3H3 |
InChI Key |
LQXSPECKSYNRKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CN(N=C1C)C |
Origin of Product |
United States |
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